molecular formula C20H26O2 B230865 8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one CAS No. 18196-01-5

8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one

Cat. No.: B230865
CAS No.: 18196-01-5
M. Wt: 290.31 g/mol
InChI Key: UOEQXGRDVIMHFZ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one, also known as xanthohumol, is a prenylated flavonoid found in hops and beer. It has gained attention in recent years due to its potential health benefits, particularly in cancer prevention and treatment.

Scientific Research Applications

Synthesis and Intermediates

  • Synthesis Procedures : A study by Chu et al. (2004) discussed the synthesis of a related compound, focusing on an efficient method for large-scale preparation. This research is significant for producing key intermediates in pharmaceutical manufacturing.

  • Molecular Structure and Synthesis : The work by Arango et al. (2010) focused on isolating new coumarin compounds from Galipea panamensis. Their research provides insights into the structural elucidation of similar compounds.

  • Chemical Constituents and Cytotoxicity : Farooq et al. (2014) isolated various compounds from Prangos pabularia, including a related 8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxy-2H-chromen-2-one. This study also evaluated the cytotoxicity of these compounds against several cancer cell lines, contributing to the understanding of their potential therapeutic applications.

Biological and Pharmacological Activities

  • Antimicrobial and Antifungal Properties : Research by Hublikar et al. (2019) synthesized novel derivatives and evaluated their antimicrobial activities. This demonstrates the potential of related compounds in developing new antimicrobial agents.

  • Chemodiversity and Cytotoxicity Studies : A study by Sun et al. (2018) investigated new meroterpenoids with similar structural features. Their research explored the chemodiversity of fungal products and evaluated cytotoxicity, which is crucial for drug discovery.

  • Antioxidant and Anti-Inflammatory Research : The work by Кorobko et al. (2018) synthesized new derivatives and studied their antioxidant and anti-inflammatory properties. This adds to the knowledge of therapeutic potential in related chemical structures.

Analytical and Characterization Techniques

  • Structural Analysis and Revision : Elyashberg et al. (2013) used advanced computational methods for structure revision of a natural product containing a similar fragment. This illustrates the importance of accurate structural characterization in natural product chemistry.

  • HPLC-Quantification : Farooq et al. (2014) developed an HPLC method for the quantification of cytotoxic constituents in Prangos pabularia, which includes the compound of interest. This method is valuable for quality control in pharmaceutical preparations.

Properties

18196-01-5

Molecular Formula

C20H26O2

Molecular Weight

290.31 g/mol

IUPAC Name

8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one

InChI

InChI=1S/C16H18O5/c1-16(2)13(21-16)7-10-12(19-4)8-11(18-3)9-5-6-14(17)20-15(9)10/h5-6,8,13H,7H2,1-4H3/t13-/m1/s1

InChI Key

UOEQXGRDVIMHFZ-CYBMUJFWSA-N

Isomeric SMILES

CC1([C@H](O1)CC2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)C

SMILES

CC1(C(O1)CC2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)C

Canonical SMILES

CC1(C(O1)CC2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one
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8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one
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8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one
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8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one

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